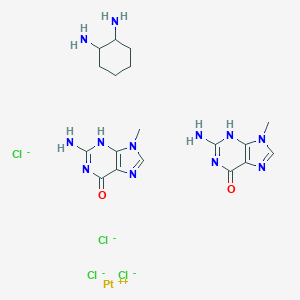
Dach-mgua-Cl-Pt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a complex organometallic compound that features a platinum center coordinated with cyclohexyldiamine and 9-methylguanosine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride typically involves the reaction of platinum(IV) chloride with cyclohexyldiamine and 9-methylguanosine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the platinum complex. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as filtration and drying to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum center.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the platinum complex.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum complexes with different ligands.
科学的研究の応用
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the coordination chemistry of platinum complexes and their reactivity.
Biology: It is investigated for its interactions with biological molecules, such as DNA and proteins, to understand its potential biological effects.
Medicine: The compound is explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profiles compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is unique due to its specific ligand coordination, which may offer distinct biological and chemical properties compared to other platinum-based compounds. Its potential for targeted anticancer therapy and reduced side effects makes it a valuable addition to the family of platinum-based drugs.
特性
CAS番号 |
118574-25-7 |
|---|---|
分子式 |
C18H28Cl4N12O2Pt-2 |
分子量 |
781.4 g/mol |
IUPAC名 |
2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C6H7N5O.C6H14N2.4ClH.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;;;;;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;4*1H;/q;;;;;;;+2/p-4 |
InChIキー |
RZWHFCZVVQQZOV-UHFFFAOYSA-J |
SMILES |
CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
異性体SMILES |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
正規SMILES |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















